molecular formula C20H45N2O2P B14669792 Butyl N,N,N',N'-tetrabutylphosphorodiamidate CAS No. 40882-06-2

Butyl N,N,N',N'-tetrabutylphosphorodiamidate

Cat. No.: B14669792
CAS No.: 40882-06-2
M. Wt: 376.6 g/mol
InChI Key: CLOWFQAFBUQSSN-UHFFFAOYSA-N
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Description

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is an organic compound that belongs to the class of phosphorodiamidates It is characterized by the presence of butyl groups attached to the nitrogen atoms and a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate typically involves the reaction of butylamine with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing.

Chemical Reactions Analysis

Types of Reactions

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorodiamidate oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of substituted phosphorodiamidates.

Scientific Research Applications

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorodiamidate derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butyl N,N,N’,N’-tetrabutylphosphorodiamidate include other phosphorodiamidates with different alkyl or aryl groups attached to the nitrogen atoms. Examples include:

  • Ethyl N,N,N’,N’-tetraethylphosphorodiamidate
  • Methyl N,N,N’,N’-tetramethylphosphorodiamidate

Uniqueness

Butyl N,N,N’,N’-tetrabutylphosphorodiamidate is unique due to the presence of butyl groups, which impart specific chemical properties and reactivity. The compound’s structure and functional groups make it suitable for various applications that may not be achievable with other phosphorodiamidates.

Properties

CAS No.

40882-06-2

Molecular Formula

C20H45N2O2P

Molecular Weight

376.6 g/mol

IUPAC Name

N-[butoxy-(dibutylamino)phosphoryl]-N-butylbutan-1-amine

InChI

InChI=1S/C20H45N2O2P/c1-6-11-16-21(17-12-7-2)25(23,24-20-15-10-5)22(18-13-8-3)19-14-9-4/h6-20H2,1-5H3

InChI Key

CLOWFQAFBUQSSN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OCCCC

Origin of Product

United States

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